(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid
CAS No.: 27268-07-1
Cat. No.: VC7061737
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27268-07-1 |
---|---|
Molecular Formula | C13H11ClN2O2 |
Molecular Weight | 262.69 |
IUPAC Name | (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C13H11ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)/b8-7+ |
Standard InChI Key | HBBFROSEHCCZQL-BQYQJAHWSA-N |
SMILES | CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at positions 1, 3, and 5 with phenyl, methyl, and chlorine groups respectively, coupled to a prop-2-enoic acid side chain in the E-configuration. The molecular formula is C<sub>14</sub>H<sub>13</sub>ClN<sub>2</sub>O<sub>2</sub>, with a molar mass of 276.72 g/mol . Key structural elements include:
Property | Value/Description |
---|---|
Pyrazole substitution | 1-phenyl, 3-methyl, 5-chloro |
Side chain | (2E)-prop-2-enoic acid |
Conjugated system | Extended π-system across pyrazole and enoic acid |
Hydrogen bond donors | 2 (carboxylic acid, pyrazole N-H) |
The E-geometry of the double bond creates planarity that enhances molecular interactions with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals:
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 9.33 (s, 1H, COOH), 7.96–7.94 (d, 2H, aromatic), 7.73 (s, 1H, pyrazole-H) .
-
<sup>13</sup>C NMR: Distinct peaks at δ 169.9 (COOH), 152.3 (C=N), and 140.1 (C-Cl) .
Mass spectrometry shows a molecular ion peak at m/z 276.07 (M<sup>+</sup>), confirming the molecular formula .
Synthetic Methodology
Erlenmeyer-Plochl Azalactone Route
The most efficient synthesis involves a three-step process:
-
Azalactone formation: Condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with hippuric acid under acidic conditions .
-
Hydrolysis: Treatment of the azalactone intermediate with acetic acid yields the target compound .
-
Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity.
Reaction conditions critically influence yield:
Parameter | Optimal Value | Yield Impact |
---|---|---|
Temperature | 110°C | ±15% |
Solvent | Acetic acid | +20% |
Reaction time | 6 hr | +10% |
This method produces gram-scale quantities suitable for pharmacological testing .
Pharmacological Profile
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, the compound shows 81.91% inhibition at 50 mg/kg dosage, comparable to diclofenac (85.2%) . Mechanistic studies suggest dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .
Analgesic Effects
The acetic acid writhing test demonstrates 53.25% reduction in pain response vs. control, with ED<sub>50</sub> = 28.4 mg/kg . Unlike traditional NSAIDs, it shows minimal ulcerogenicity (ulcer index = 0.66 vs. 4.2 for aspirin) .
Structure-Activity Relationships
Key pharmacophoric elements:
-
Pyrazole chlorine: Enhances COX-2 selectivity (Cl > Br > F)
-
Methyl group: Reduces hepatotoxicity
-
E-configuration: 3x more potent than Z-isomer
Modification of the phenyl ring (e.g., 4-NO<sub>2</sub>) increases potency but exacerbates gastric toxicity .
Comparative Analysis with Structural Analogs
The target compound's balanced efficacy-safety profile stems from its optimized substituent pattern and stereochemistry .
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) show:
Time (months) | Potency Retention | Major Degradants |
---|---|---|
3 | 98.2% | None detected |
6 | 95.7% | <2% decarboxylated product |
Degradation occurs primarily via:
-
Decarboxylation: Above 150°C or strong base conditions
-
Oxidation: At the pyrazole methyl group (catalyzed by light)
-
Hydrolysis: Esterification of the carboxylic acid in alcoholic solvents
Toxicological Assessment
Acute toxicity (LD<sub>50</sub>) in rodents:
-
Oral: 1,250 mg/kg (Category 5)
-
Intraperitoneal: 480 mg/kg
Chronic administration (90 days, 50 mg/kg/day) shows no significant hematological or histological abnormalities . The compound exhibits low mutagenic potential (Ames test negative) .
Computational Modeling Insights
Molecular docking simulations reveal:
-
COX-2 binding: ΔG = -9.8 kcal/mol vs. -8.1 kcal/mol for celecoxib
-
Key interactions:
-
Hydrogen bonding with Tyr385 (2.1 Å)
-
π-π stacking with Phe518
-
Hydrophobic contacts with Val349
-
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume